(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of VTP-43742 involves several steps, including the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
化学反应分析
VTP-43742 undergoes various chemical reactions, primarily focusing on its interaction with the RORγt receptor. It inhibits the differentiation of T-helper 17 cells and the secretion of interleukin-17A without affecting the differentiation of T-helper 1, T-helper 2, or regulatory T cells . The compound exhibits high selectivity for RORγt over other isotypes such as RORα and RORβ . Common reagents and conditions used in these reactions include specific inhibitors and solvents like DMSO.
科学研究应用
VTP-43742 has been extensively studied for its potential in treating autoimmune diseases, particularly psoriasis. In clinical trials, it has shown promising results in reducing the Psoriasis Area and Severity Index (PASI) score, indicating its efficacy in managing plaque psoriasis . The compound’s ability to inhibit interleukin-17A production and down-regulate the interleukin-23 receptor makes it a valuable candidate for further research in immunology and dermatology .
作用机制
VTP-43742 exerts its effects by potently inhibiting the activity of RORγt, a nuclear receptor transcription factor that plays a crucial role in the development and function of T-helper 17 cells . By inhibiting RORγt, VTP-43742 reduces the production of interleukin-17A, a pro-inflammatory cytokine involved in the pathogenesis of autoimmune diseases . This mechanism of action makes VTP-43742 a promising therapeutic agent for conditions characterized by excessive interleukin-17A activity.
相似化合物的比较
VTP-43742 is unique in its high selectivity for RORγt over other isotypes such as RORα and RORβ . Similar compounds include other RORγt inhibitors like N-(2-benzyl-4-oxochroman-7-yl)-2-(5-(ethylsulfonyl)pyridin-2-yl)acetamide (b12), which also shows potent inhibition of interleukin-17A and interleukin-6 cytokine expression . VTP-43742’s high selectivity and oral bioavailability set it apart from other RORγt inhibitors .
属性
分子式 |
C27H35F3N4O3S |
---|---|
分子量 |
552.7 g/mol |
IUPAC 名称 |
(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m1/s1 |
InChI 键 |
XUYMIRYNRKXKOR-JBWFSBJDSA-N |
手性 SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |
规范 SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。